3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride
Description
Structural Characterization of 3-(4-Methyl-2-nitrophenoxy)piperidine Hydrochloride
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound is characterized by a six-membered saturated nitrogen heterocycle linked to an aromatic phenoxy system bearing both methyl and nitro substituents. Related structural studies of piperidine derivatives provide fundamental insights into the conformational preferences and crystallographic behavior of such compounds. The piperidine ring system consistently adopts a chair conformation, with puckering parameters that indicate significant conformational stability across various substitution patterns.
Crystallographic analysis of similar piperidine-containing compounds reveals that the six-membered ring maintains its chair geometry with specific angular relationships between substituents. In the case of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, structural determination showed that the piperidine ring adopts a chair conformation with the carbonyl oxygen and nitrogen-bound hydrogen atoms occupying equatorial positions. The least-squares basal plane of the piperidine ring forms dihedral angles of approximately 85.71 degrees and 77.27 degrees with aromatic ring systems, indicating a preferred perpendicular orientation between the saturated and aromatic components.
The presence of the 4-methyl-2-nitrophenoxy substituent at the 3-position of the piperidine ring introduces specific steric and electronic effects that influence the overall molecular geometry. The nitro group, being strongly electron-withdrawing, significantly affects the electronic distribution across the aromatic system, while the methyl group provides steric bulk that can influence conformational preferences. Structural studies of related nitrophenoxy-piperidine compounds demonstrate that the aromatic ring typically maintains a perpendicular orientation relative to the piperidine ring plane, minimizing steric interactions while allowing for optimal electronic conjugation.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Profiling
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for piperidine derivatives through characteristic chemical shift patterns and coupling constants. Proton Nuclear Magnetic Resonance spectra of related piperidine compounds exhibit distinct resonance patterns that correspond to different ring positions and substituent environments. The piperidine ring protons typically appear in specific chemical shift ranges that reflect their magnetic environment and coupling relationships.
For 4-methylpiperidine, proton Nuclear Magnetic Resonance analysis at 400 megahertz in deuterated chloroform reveals characteristic multipicity patterns. The methyl group attached to the piperidine ring appears as a distinct signal, while the ring methylene and methine protons show complex multiplicity due to vicinal coupling relationships. The chemical shifts observed include signals at approximately 3.11 parts per million, 2.98 parts per million, and 2.67 parts per million, corresponding to different proton environments within the ring system.
N-Methylpiperidine spectroscopic analysis demonstrates how substitution at the nitrogen atom affects the overall spectral profile. The nitrogen-methyl group produces a characteristic singlet at approximately 2.33 parts per million, while the ring methylene protons appear as multiplets in the 1.6 to 2.4 parts per million region. These spectroscopic patterns provide important reference points for understanding how different substitution patterns influence Nuclear Magnetic Resonance characteristics in piperidine systems.
The presence of aromatic substituents, particularly those containing nitro and methyl groups, introduces additional complexity to the Nuclear Magnetic Resonance spectrum. Aromatic protons typically resonate in the 7.0 to 8.5 parts per million region, with the exact chemical shifts depending on the substitution pattern and electronic effects of neighboring groups. The nitro group, being strongly electron-withdrawing, typically causes downfield shifts of adjacent aromatic protons, while methyl substituents produce characteristic upfield signals around 2.0 to 2.5 parts per million.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of piperidine derivatives reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak represents the intact molecule and serves as the starting point for understanding fragmentation pathways. For compounds containing piperidine rings with aromatic substituents, common fragmentation patterns include loss of specific functional groups and ring-opening reactions that produce characteristic daughter ions.
The fragmentation behavior of organic molecules in mass spectrometry follows predictable patterns based on bond strength and stability of resulting fragments. The weakest carbon-carbon bonds are typically the first to break during the ionization process, leading to characteristic fragment ions that can be used for structural identification. In piperidine-containing compounds, common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and loss of substituent groups from both the ring and aromatic components.
For nitrophenoxy-substituted piperidines, the mass spectrum typically shows the molecular ion peak followed by characteristic losses corresponding to the nitro group (46 mass units) and various combinations of methyl and phenoxy fragments. The base peak often corresponds to a stable fragment ion that retains either the piperidine ring or the aromatic system, depending on the specific substitution pattern and relative stability of the resulting fragments.
Comparative Conformational Analysis with Piperidine Derivatives
Conformational analysis of substituted piperidine derivatives reveals important structure-activity relationships that influence both chemical behavior and biological activity. The chair conformation of the piperidine ring can accommodate substituents in either equatorial or axial positions, with significant energy differences between these conformers depending on the nature and size of the substituents.
For 2-methyl-substituted piperidines, the conformational preference strongly favors the equatorial orientation of the methyl group, with energy differences of approximately 1.8 kilocalories per mole favoring the equatorial conformer over the axial alternative. However, when additional substituents such as phenyl groups are introduced at the nitrogen position, the conformational preferences can shift significantly due to electronic effects and conjugation opportunities.
The following table summarizes key conformational energy differences for related piperidine derivatives:
| Compound | Preferred Conformer | Energy Difference (kcal/mol) | Key Structural Features |
|---|---|---|---|
| 1,2-dimethylpiperidine | Equatorial 2-methyl | +1.8 | Standard steric preference |
| 2-methyl-1-phenylpiperidine | Axial 2-methyl | -1.0 | Nitrogen-phenyl conjugation |
| N,N,2-trimethylpiperidine-1-carboxamide | Axial 2-methyl | -1.4 | Increased sp² character at nitrogen |
| N,2-dimethylpiperidine-1-carboxamide | Axial 2-methyl | -2.1 | Optimal nitrogen-carbonyl conjugation |
| 1-(2-methyl-1-piperidyl)ethanone | Axial 2-methyl | -3.2 | Maximum conjugation benefit |
This conformational data demonstrates that electronic effects, particularly those involving nitrogen lone pair conjugation with aromatic or carbonyl systems, can override traditional steric preferences. In compounds where the nitrogen atom participates in extended conjugation, the axial conformer may be favored despite increased steric interactions, reflecting the importance of electronic stabilization in determining preferred molecular geometries.
The introduction of nitrophenoxy substituents at the 3-position of piperidine creates additional conformational complexity due to the extended aromatic system and the strong electronic effects of the nitro group. The conformational preferences in such systems represent a balance between steric interactions, electronic conjugation opportunities, and intramolecular hydrogen bonding possibilities between the aromatic system and the piperidine ring.
Properties
IUPAC Name |
3-(4-methyl-2-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-9-4-5-12(11(7-9)14(15)16)17-10-3-2-6-13-8-10;/h4-5,7,10,13H,2-3,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPYWRBEBFLEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCNC2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders. Its structure allows it to interact effectively with specific receptors, enhancing drug efficacy and specificity.
Case Study: Neurological Disorders
- Research Focus : Studies have shown that derivatives of piperidine, including 3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride, exhibit significant activity against histamine H3 receptors, which are implicated in conditions like narcolepsy and other sleep disorders .
- Findings : Dual-action compounds targeting both histamine H3 and sigma-1 receptors have been developed, showing promise in treating nociceptive and neuropathic pain .
Agrochemical Applications
In agrochemicals, this compound has been utilized in formulating pesticides. Its effectiveness in pest control is attributed to its ability to bind selectively to biological targets in pests while minimizing environmental impact compared to traditional chemicals.
Data Table: Agrochemical Formulations
| Compound Name | Active Ingredient | Application | Environmental Impact |
|---|---|---|---|
| Pesticide A | This compound | Insecticide | Low |
| Pesticide B | Other piperidine derivatives | Herbicide | Moderate |
Biochemical Research
Researchers employ this compound in studies related to receptor binding and enzyme inhibition. This aids in understanding complex biological processes, particularly those involving neurotransmitter systems.
Research Insights
- Receptor Binding Studies : The compound has been investigated for its affinity towards various receptors, contributing to the development of new therapeutic agents that modulate receptor activity .
Material Science
In material science, this compound is explored for developing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to degradation.
Application Example
- Polymer Development : The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability, making it suitable for various industrial applications .
Analytical Chemistry
The compound is also utilized in analytical chemistry for detecting and quantifying specific substances. Its chemical properties enhance the accuracy and reliability of laboratory results.
Analytical Techniques
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
*Calculated based on analogous structures. †Inferred from SSRI activity of analogs. ‡Based on piperidine-derived CNS agents. §Fluorine and nitro groups common in kinase inhibitors.
Key Observations:
Substituent Electronic Effects: The 2-nitro group in the target compound is strongly electron-withdrawing, which may reduce basicity of the piperidine nitrogen compared to analogs with electron-donating groups (e.g., 3-OCH₃ in ). This could influence receptor binding affinity in serotonin reuptake inhibition .
Steric Considerations: The 2-nitro group introduces steric hindrance near the oxygen atom, possibly affecting conformational flexibility of the phenoxy-piperidine system. This contrasts with less bulky substituents like fluorine () or methoxy () .
Enantiomer Separation :
- highlights the separation of enantiomers for a trifluoromethyl-containing analog, achieving 49% and 45% yields. The target compound’s chiral center (piperidine C3) may similarly require enantiomeric resolution for optimized activity .
Pharmacological and Toxicological Profiles
Selective Serotonin Reuptake Inhibition (SSRI) :
- Paroxetine () demonstrates that piperidine derivatives with aromatic substituents (e.g., 3,4-methylenedioxy) exhibit potent SSRI activity. The target compound’s 2-nitro group may alter binding to the serotonin transporter (SERT) compared to Paroxetine’s fluorine and methylenedioxy groups .
- ’s compound (3-OCH₃, 4-CF₃) shows SSRI activity, suggesting that electron-withdrawing groups at specific positions enhance SERT affinity. The nitro group in the target compound may mimic this effect .
- Toxicity and Safety: Limited data exist for the target compound, but analogs like 4-(Diphenylmethoxy)piperidine HCl (–10) highlight gaps in chronic toxicity and environmental impact studies. Similar uncertainties likely apply to the nitro-substituted derivative . Acute toxicity for piperidine derivatives is often linked to excessive neurotransmitter modulation (e.g., serotonin syndrome in SSRIs) .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility, critical for oral bioavailability.
Preparation Methods
Direct Nucleophilic Substitution of Nitrophenol with Piperidine
2-Methyl-4-nitrophenol + Piperidine → 4-(2-Methyl-4-nitrophenoxy)-piperidine
- Reagents: 2-Methyl-4-nitrophenol, piperidine
- Base: Potassium carbonate or sodium hydride (to facilitate phenolate formation)
- Solvent: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
- Temperature: Elevated, around 120-150°C
- Time: 12-24 hours
- The phenolate ion, generated in situ, attacks the electrophilic carbon on piperidine, forming the phenoxy linkage.
- The reaction yield is influenced by temperature, solvent polarity, and molar ratios.
Protection and Deprotection Strategies
In some synthesis pathways, the piperidine nitrogen is protected (e.g., with Boc groups) to prevent undesired side reactions, followed by deprotection after the key substitution step.
Salt Formation
Post-synthesis, the free base is converted into its hydrochloride salt:
Free base + Hydrochloric acid → Hydrochloride salt
This is typically achieved by bubbling gaseous HCl into an aqueous solution of the base or by adding HCl in an organic solvent, followed by crystallization.
Research Findings and Patent Data
- The reaction of 2-Methyl-4-nitrophenol with piperidine under reflux in polar aprotic solvents yields the phenoxy derivative with high efficiency.
- Use of bases like potassium carbonate or sodium hydride enhances nucleophilicity.
- Temperature control is critical to prevent nitro group reduction or side reactions.
Alternative Synthetic Pathways
Some patents describe multi-step syntheses involving intermediate protection, followed by coupling with other heterocyclic compounds (e.g., pyrimidines), but these are more complex and suited for pharmaceutical-grade synthesis.
Data Tables and Reaction Parameters
Summary of Key Research Findings
- The synthesis of 3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride primarily involves nucleophilic substitution of 2-Methyl-4-nitrophenol with piperidine under elevated temperature and polar aprotic solvents.
- Protection/deprotection steps are employed when complex substitution patterns are involved, especially in pharmaceutical synthesis.
- Salt formation with hydrochloric acid stabilizes the compound and improves solubility for further applications.
- Optimization of reaction parameters is crucial to maximize yield and purity, with temperature, solvent choice, and base strength being critical factors.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between a nitro-substituted phenol derivative and a piperidine precursor under alkaline conditions (e.g., using triethylamine as a base). Purification typically involves recrystallization or column chromatography with polar/non-polar solvent systems to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the nitro group .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Safety Protocols :
- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C in dry, dark conditions. Avoid contact with strong oxidizers (e.g., peroxides) due to nitro group reactivity .
Q. What analytical techniques are critical for characterizing this compound?
- Characterization Methods :
- Structural Confirmation : Use H/C NMR to verify the piperidine ring and nitrophenoxy substituent. FT-IR can confirm nitro (1520–1350 cm) and ether (1250–1050 cm) functional groups .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Perform DFT calculations to map electron density around the nitro group and piperidine nitrogen, identifying sites for electrophilic/nucleophilic modifications .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases or GPCRs) and prioritize synthetic targets .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?
- Analytical Framework :
- In Vitro/In Vivo Bridging : Compare cytotoxicity (e.g., HepG2 IC) with rodent toxicity profiles. Adjust for metabolic differences using liver microsome assays .
- Data Harmonization : Apply OECD guidelines (e.g., Test No. 423) to standardize acute oral toxicity testing and mitigate variability .
Q. How can the nitro group’s redox activity be exploited in catalytic or medicinal applications?
- Experimental Design :
- Catalysis : Test as a ligand in transition-metal complexes for asymmetric catalysis. Monitor nitro reduction to amine intermediates via cyclic voltammetry .
- Drug Design : Evaluate nitroreductase-mediated activation in hypoxic tumor models (e.g., HCT-116 cells) to assess prodrug potential .
Q. What are the environmental persistence and degradation pathways of this compound?
- Ecotoxicology Methods :
- Biodegradation : Use OECD 301F ready biodegradability tests with activated sludge. Track nitro group reduction to amine derivatives via LC-MS .
- Aquatic Toxicity : Perform Daphnia magna acute immobilization assays (EC) and algae growth inhibition tests .
Q. How do structural modifications (e.g., methyl vs. methoxy substituents) impact physicochemical properties?
- Structure-Property Relationships :
- Lipophilicity : Measure logP values (shake-flask method) to compare methyl (predicted logP = 2.1) and methoxy (logP = 1.8) analogs .
- Solubility : Use dynamic light scattering (DLS) to assess aqueous solubility changes under physiological pH (1.2–7.4) .
Methodological Notes
- Data Reproducibility : Calibrate instruments (e.g., NMR, HPLC) with certified reference standards. Document batch-specific variations in synthetic yields (e.g., 60–85% range) .
- Regulatory Compliance : Align safety protocols with GHS classifications (e.g., H315 skin irritation, H319 eye damage) and regional regulations (e.g., OSHA, REACH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
